Cyclopentanemethanaminium, N,N,N-trimethyl-
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Overview
Description
Cyclopentanemethanaminium, N,N,N-trimethyl- is a quaternary ammonium compound characterized by a cyclopentane ring attached to a methanaminium group, which is further substituted with three methyl groups. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanaminium, N,N,N-trimethyl- typically involves the quaternization of cyclopentanemethanamine with methyl iodide. The reaction is carried out under controlled conditions to ensure the complete substitution of the amine group with methyl groups. The reaction can be represented as follows:
Cyclopentanemethanamine+3Methyl Iodide→Cyclopentanemethanaminium, N,N,N-trimethyl-+3Hydroiodic Acid
Industrial Production Methods
In industrial settings, the production of Cyclopentanemethanaminium, N,N,N-trimethyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanemethanaminium, N,N,N-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Cyclopentanemethanaminium, N,N,N-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent.
Industry: It is utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism by which Cyclopentanemethanaminium, N,N,N-trimethyl- exerts its effects involves its interaction with cellular membranes. The quaternary ammonium group facilitates the disruption of membrane integrity, leading to increased permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simple cycloalkane with similar structural features but lacking the ammonium group.
Cyclohexanemethanaminium, N,N,N-trimethyl-: A similar compound with a six-membered ring instead of a five-membered ring.
N,N,N-Trimethylglycinium: Another quaternary ammonium compound with different structural properties
Uniqueness
Cyclopentanemethanaminium, N,N,N-trimethyl- is unique due to its specific ring structure and the presence of the quaternary ammonium group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its potential antimicrobial activity set it apart from other similar compounds .
Properties
CAS No. |
30833-80-8 |
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Molecular Formula |
C9H20N+ |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
cyclopentylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20N/c1-10(2,3)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3/q+1 |
InChI Key |
YXKYPKLQNIJACL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1CCCC1 |
Origin of Product |
United States |
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